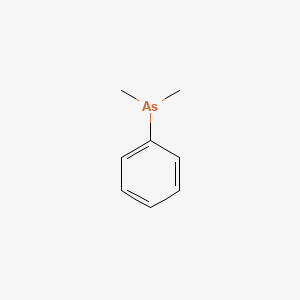

Arsine, dimethylphenyl-

Description

Properties

CAS No. |

696-26-4 |

|---|---|

Molecular Formula |

C8H11As |

Molecular Weight |

182.09 g/mol |

IUPAC Name |

dimethyl(phenyl)arsane |

InChI |

InChI=1S/C8H11As/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

KZTHCQYZOHMORT-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dimethylphenylarsine

Advanced Synthetic Routes and Optimization for Dimethylphenylarsine

The preparation of dimethylphenylarsine typically relies on established organometallic reactions. A common and effective method involves the reaction between an organometallic nucleophile and an arsenic(III) halide. thieme-connect.de One of the most frequently employed strategies is the use of Grignard reagents or organolithium derivatives. thieme-connect.de

An alternative well-documented route is the reaction of sodium dimethylarsenide with bromobenzene (B47551). thieme-connect.de This synthesis involves the initial formation of sodium dimethylarsenide from the reaction of sodium metal with dimethyliodoarsine in tetrahydrofuran (B95107) (THF). thieme-connect.de The subsequent addition of bromobenzene to the resulting green solution of NaAsMe₂ yields dimethylphenylarsine. thieme-connect.de This process is an example of nucleophilic substitution at the aromatic carbon.

Table 1: Synthesis of Dimethylphenylarsine via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Yield | Boiling Point | Reference |

|---|---|---|---|---|---|

| Sodium dimethylarsenide (NaAsMe₂) | Bromobenzene | THF | 85% | 88-90°C / 18 Torr | thieme-connect.de |

For a simple, achiral molecule like dimethylphenylarsine, the concepts of stereoselective and regioselective synthesis are not commonly applied to its direct formation. However, these principles are highly relevant in the synthesis of more complex organoarsenic compounds derived from or related to it. For instance, studies on the synthesis of o-phenylenebis(methylphenylarsine) have explored stereospecific pathways. researchgate.net In one such study, the nucleophilic substitution of o-dichlorobenzene with sodium methylphenylarsenide yielded both meso- and racemic diastereomers of the target diarsine, demonstrating the importance of stereochemistry in the synthesis of multichiral-centered arsenic compounds. researchgate.net While dimethylphenylarsine itself was a side-product in this reaction, the primary focus was on controlling the stereochemical outcome of the more complex product. researchgate.net The development of stereoselective methods, such as those using chiral reagents or catalysts, is a continuing area of interest in organic synthesis, including for complex polyketide natural products and functionalized tetrahydropyrans. nih.govbeilstein-journals.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. acs.org In the context of organoarsenic chemistry, this is particularly important due to the toxicity of many arsenic compounds and reagents. researchgate.net While traditional syntheses of arsines can be effective, they often involve hazardous materials. researchgate.net

One approach towards a greener synthesis of arsines involves biological or enzymatic transformations. For example, the reduction of dimethylphenylarsine oxide to dimethylphenylarsine has been observed as a microbial metabolic process. acs.orgscribd.com The fungus Candida humicola is capable of this reduction, producing the volatile dimethylphenylarsine. scribd.com This bioremediation pathway suggests a potential "green" route for the synthesis of the arsine from its oxide under mild, biological conditions. scribd.comresearchgate.net

Furthermore, developing safer synthetic routes to precursors is a key aspect of green chemistry. A new route to arsine oxides, which can be reduced to arsines, involves activating dimethylarsinic acid with carbonyldiimidazole, followed by reaction with an organometallic reagent. epa.gov This method avoids the potentially hazardous direct oxidation of the parent arsine with agents like hydrogen peroxide. epa.gov

The formation of dimethylphenylarsine via the reaction of sodium dimethylarsenide with bromobenzene proceeds through a nucleophilic aromatic substitution mechanism. thieme-connect.de The arsenide anion, [As(CH₃)₂]⁻, acts as the nucleophile, attacking the carbon atom bonded to bromine in the benzene (B151609) ring.

The complexity of reactions involving organoarsenic species is highlighted by the array of side-products that can form. In the synthesis of o-phenylenebis(methylphenylarsine) from sodium methylphenylarsenide and o-dichlorobenzene, several by-products were identified, including dimethylphenylarsine, methyldiphenylarsine, and various di- and tri-arsanes. researchgate.net The formation of these compounds suggests that competing reaction pathways, such as redistribution reactions and further substitutions, occur alongside the main reaction. researchgate.net

Table 2: By-products Identified in a Related Organoarsine Synthesis

| By-product Compound Name | Reference |

|---|---|

| Dimethylphenylarsine | researchgate.net |

| Ethoxymethylphenylarsine | researchgate.net |

| Methyldiphenylarsine | researchgate.net |

| 1-Chloro-2-methylphenylarsinobenzene | researchgate.net |

| Methylphenylarsinic acid | researchgate.net |

| 1,2-Dimethyl-1,2-diphenyldiarsane | researchgate.net |

| 1,3-Dimethyl-1,2,3-triphenyltriarsane | researchgate.net |

| 5,10-Dihydro-5,10-diphenylarsanthren | researchgate.net |

Functionalization and Derivatization Strategies for Dimethylphenylarsine

Dimethylphenylarsine serves as a valuable building block for creating more complex molecules and materials. Its arsenic center can be oxidized or used as a ligand for metal coordination, and the phenyl and methyl groups can be modified.

The synthesis of analogues of dimethylphenylarsine often involves similar synthetic strategies, typically by varying the organometallic reagents or the arsenic-containing starting material. For example, methyldiphenylarsine oxide and dimethylphenylarsine oxide have been detected as degradation products of certain phenylarsenic chemical warfare agents and can be synthesized for use as analytical standards. acs.org The synthesis of methyldiphenylarsine oxide can be achieved by reacting diphenylarsine (B13773895) chloride (Clark I) with methyllithium (B1224462) (MeLi) in tetrahydrofuran (THF). acs.org Similarly, reacting phenyldichloroarsine (PDCA) with MeLi can produce dimethylphenylarsine oxide. acs.org These oxides can subsequently be reduced to their corresponding arsines.

The synthesis of diarsines, where two arsenic centers are linked by a bridging group, represents another class of analogues. The preparation of meso- and racemic-o-phenylenebis(methylphenylarsine) demonstrates a route to such compounds, where dimethylphenylarsine is often an observed side-product. researchgate.net

The integration of dimethylphenylarsine into larger molecular assemblies is an area of significant interest, particularly in materials science and catalysis. Its properties as a ligand are key to this application.

In the realm of polymer chemistry, dimethylphenylarsine can be incorporated as a polymer-bound ligand. google.com For instance, it can serve as a ligand in metal-oxalate complexes that are combined with standard resist polymers. google.com In such systems, the arsine-ligated metal oxalate (B1200264) can act as a cross-linking material, modifying the solubility and properties of the polymer. google.com This approach has been explored for the patterned deposition of metals, where light-induced decomposition of the metal-arsine-oxalate complex within a polymer matrix leads to the formation of a zero-valent metal pattern. google.com

In supramolecular chemistry, which involves the self-assembly of molecules into well-defined structures through non-covalent interactions, dimethylphenylarsine can act as a monodentate ligand to construct larger metal-organic complexes. mdpi.com These discrete complexes are a fundamental type of supramolecular assembly. For example, dimethylphenylarsine is a useful model ligand for the synthesis of arsine-stabilized arsenium salts. anu.edu.au Its reactions with metal carbonyls, such as those of rhenium, have also been studied, demonstrating its role in forming organometallic complexes. acs.org The principles of hydrogen-bond-driven self-assembly, while often demonstrated with other functional groups like amides or ureidopyrimidinones, provide a framework for designing more complex systems where arsine-metal coordination could be a component. sioc-journal.cnrsc.org

Coordination Chemistry of Dimethylphenylarsine As a Ligand

Ligand Properties and Electronic Structure Studies of Dimethylphenylarsine

The coordination behavior of dimethylphenylarsine is dictated by the interplay of its electronic and steric characteristics. The arsenic atom's lone pair of electrons enables it to function as a Lewis base, while the phenyl and methyl substituents influence its steric bulk and the electronic nature of the metal-arsenic bond.

The arsenic atom in dimethylphenylarsine possesses a lone pair of electrons, which allows it to act as a σ-donor ligand, forming a coordinate covalent bond with a metal center. The arsenic center is considered a soft Lewis base, readily coordinating with electron-rich, soft Lewis acidic metal centers. The ligand's electronic properties are influenced by the substituents on the arsenic atom. The phenyl group, being more electronegative than the methyl groups, can withdraw some electron density from the arsenic atom, which in turn affects its donor strength.

The steric and electronic properties of ligands are critical in determining the structure, stability, and reactivity of coordination complexes. nih.gov For phosphine (B1218219) ligands, which are analogous to arsines, Tolman developed the concepts of cone angle and electronic parameter (TEP) to quantify these effects. libretexts.orgrsc.org The Tolman cone angle is a measure of the steric bulk of a ligand, representing the solid angle occupied by the ligand at the metal center. rsc.org The electronic parameter is determined from the C-O stretching frequency in nickel carbonyl complexes, providing a measure of the ligand's net electron-donating ability. rsc.org

For dimethylphenylarsine, the presence of two smaller methyl groups and one larger phenyl group creates a moderate and asymmetric steric profile. This steric hindrance can influence the number of arsine ligands that can coordinate to a single metal center and can affect the geometry of the resulting complex. nih.gov For instance, bulky ligands may favor lower coordination numbers or specific isomeric arrangements to minimize steric repulsion.

Electronically, the balance between the σ-donating and π-accepting capabilities of dimethylphenylarsine influences the electron density at the metal center. nih.gov Stronger σ-donating ligands increase the electron density on the metal, which can facilitate oxidative addition reactions. Conversely, good π-accepting ligands decrease electron density at the metal, stabilizing it in low oxidation states and influencing the reactivity of other ligands, such as carbonyls, through backbonding. libretexts.org The combination of these steric and electronic factors dictates the specific coordination environment preferred by the dimethylphenylarsine ligand.

Synthesis and Structural Elucidation of Metal-Dimethylphenylarsine Complexes

Dimethylphenylarsine has been successfully used to synthesize a variety of complexes with transition metals, particularly those in Groups 6 through 11. arizona.edumdpi.com The synthesis typically involves the reaction of a suitable metal precursor with the dimethylphenylarsine ligand in an appropriate solvent.

Dimethylphenylarsine forms complexes with a range of transition metals. For example, it reacts with rhodium(I) precursors to form complexes like dioxygentetra(dimethylphenylarsine)rhodium(I) perchlorate (B79767), [RhO₂(AsMe₂Ph)₄][ClO₄]. iucr.org In this complex, the rhodium center adopts a trigonal bipyramidal geometry. iucr.org Similarly, complexes with osmium and other platinum group metals have been synthesized. researchgate.net

Table 1: Selected Transition Metal Complexes of Dimethylphenylarsine

| Complex Formula | Metal | Metal Group | Notable Features |

|---|---|---|---|

| [RhO₂(AsMe₂Ph)₄][ClO₄] | Rhodium (Rh) | 9 | Trigonal bipyramidal geometry, irreversible dioxygen uptake. iucr.org |

| [Ru₂Cl₃(AsMe₂Ph)₆][CF₃SO₃] | Ruthenium (Ru) | 8 | Dinuclear complex with three bridging chlorine atoms. iucr.org |

Carbonyl and hydrido ligands are commonly found in organometallic chemistry, and dimethylphenylarsine can be incorporated into such complexes. For example, dimethylphenylarsine reacts with rhenium carbonyl to form substituted carbonyl complexes. acs.org Hydrido complexes, which contain a metal-hydrogen bond, are often key intermediates in catalytic cycles. kit.edu The electronic properties of the dimethylphenylarsine ligand can influence the stability and reactivity of the M-H bond. For instance, iridium(III) porphyrin complexes have been studied with analogous dimethylphenylphosphine (B1211355) ligands, where the ligand binding strength was found to be greater than many other neutral ligands. researchgate.net While specific examples of dimethylphenylarsine hydrido complexes are less commonly detailed in introductory literature, their formation follows general principles of organometallic synthesis, often via oxidative addition or reaction with hydride sources. kit.edu

Table 2: Representative Carbonyl and Analogous Hydrido-Phosphine Complexes

| Complex Type | Example/Analogue | Metal | Key Ligands |

|---|---|---|---|

| Carbonyl | Rhenium Carbonyl Adducts | Rhenium (Re) | CO, AsMe₂Ph acs.org |

| Hydrido (Analogue) | (TTP)Ir(PMe₂Ph)[C(O)NHR] | Iridium (Ir) | Porphyrin, PMe₂Ph, Carbamoyl (B1232498) researchgate.net |

Dimethylphenylarsine readily forms complexes with metal halides. A notable example is the dinuclear ruthenium(II) complex, tri-μ-chloro-hexakis(dimethylphenylarsine)diruthenium(II) trifluoromethanesulfonate, [Ru₂Cl₃(AsMe₂Ph)₆][CF₃SO₃]. iucr.org In this structure, two ruthenium centers are bridged by three chloride ligands, with each ruthenium also coordinated to three dimethylphenylarsine ligands. iucr.org The coordination geometry around the rhodium atom in dioxygentetra(dimethylphenylarsine)rhodium(I) perchlorate, while not a simple halide complex, involves a perchlorate counter-ion, demonstrating the formation of ionic complexes. iucr.org

Pseudohalides are polyatomic anions like cyanide (CN⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻) that exhibit chemistry similar to true halides. wikipedia.orgmdpi.com They can replace halides in coordination complexes. wikipedia.org While specific, well-characterized examples of dimethylphenylarsine complexes with pseudohalide ligands are not extensively documented in general databases, their synthesis is feasible through standard substitution reactions, where a halide ligand is replaced by a pseudohalide anion. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Dimethylphenylarsine | As(CH₃)₂C₆H₅ |

| Dioxygentetra(dimethylphenylarsine)rhodium(I) perchlorate | [RhO₂(As(CH₃)₂C₆H₅)₄][ClO₄] |

| Tri-μ-chloro-hexakis(dimethylphenylarsine)diruthenium(II) trifluoromethanesulfonate | [Ru₂Cl₃(As(CH₃)₂C₆H₅)₆][CF₃SO₃] |

| mer-trichlorotris(dimethylphenylphosphine)rhodium(III) | mer-[RhCl₃(P(CH₃)₂C₆H₅)₃] |

| (meso-tetra-p-tolylporphyrinato)iridium(III) carbamoyl complex | (TTP)Ir(PMe₂Ph)[C(O)NHR] |

| Carbonyl | CO |

| Hydride | H⁻ |

| Chloride | Cl⁻ |

| Perchlorate | ClO₄⁻ |

| Trifluoromethanesulfonate | CF₃SO₃⁻ |

| Cyanide | CN⁻ |

| Thiocyanate | SCN⁻ |

Transition Metal Complexes (e.g., Groups 6-11) with Dimethylphenylarsine Ligands

Complexes with Mixed Ligand Environments

Dimethylphenylarsine is frequently incorporated into mixed-ligand complexes, where its properties can be finely tuned by the presence of other ligands. A notable example is its inclusion in Group VI metal carbonyl complexes. researchgate.net Series of substituted metal carbonyls with the general formula [M(CO)₆₋ₓLₓ] (where M = Cr, Mo, or W; x = 1, 2, or 3) have been synthesized with L being dimethylphenylarsine, among other ligands. researchgate.net The stereochemistry and electronic environment of these complexes can be probed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The synthesis of mixed-ligand complexes often involves the reaction of a metal salt with a stoichiometric mixture of the desired ligands. nih.govslideshare.net The resulting complexes can exhibit a range of geometries, such as square-planar or octahedral, depending on the metal ion and the coordination number. slideshare.netresearchgate.net The stability and properties of these mixed-ligand systems are a product of the interplay between the steric and electronic characteristics of all coordinated ligands. youtube.com

Table 1: Examples of Mixed-Ligand Complexes Containing Dimethylphenylarsine

| Metal | Other Ligands | Complex Formula | Reference |

| Mo | CO | [Mo(CO)₅(AsMe₂Ph)] | researchgate.net |

| W | CO | [W(CO)₄(AsMe₂Ph)₂] | researchgate.net |

| Cr | CO | [Cr(CO)₃(AsMe₂Ph)₃] | researchgate.net |

| Rh | I, CO | [RhI(CO)(AsMe₂Ph)₂] | dntb.gov.ua |

Main Group Metal Complexes of Dimethylphenylarsine

While the coordination chemistry of dimethylphenylarsine is dominated by transition metals, its interaction with main group elements is an area of growing interest. Tertiary arsines, including presumably dimethylphenylarsine, have been shown to form stable adducts with main group metal halides such as trichlorostibine (SbCl₃) and with cationic antimony and bismuth centers. acs.orgresearchgate.net This demonstrates that coordination chemistry provides a viable synthetic route to the formation of direct arsenic-main group metal bonds, such as As-Sb and As-Bi bonds. acs.orgresearchgate.net

The formation of these complexes can be viewed as a Lewis acid-base interaction, where the main group metal center acts as the Lewis acid and the arsine as the Lewis base. The stability of these adducts is influenced by the relative hardness and softness of the interacting species. The soft arsenic donor of dimethylphenylarsine is expected to form more stable complexes with softer main group metal ions. The synthesis of these complexes often involves the direct reaction of the arsine with a suitable main group metal salt. acs.org

Reactivity and Transformations of Coordinated Dimethylphenylarsine Ligands

Once coordinated to a metal center, a dimethylphenylarsine ligand can undergo various reactions, including being replaced by other ligands or participating in reactions that transform its own structure.

Ligand Exchange and Substitution Reactions in Arsine Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.orgsavemyexams.com The kinetics and mechanism of such reactions in complexes containing arsine ligands have been studied to understand the factors influencing their reactivity. tandfonline.comresearchgate.net These reactions can proceed through different pathways, primarily dissociative (where the outgoing ligand leaves first) or associative (where the incoming ligand binds before the outgoing one departs). libretexts.org

For octahedral complexes, which are typically coordinatively saturated (18-electron), a dissociative mechanism is more common. ionicviper.org In contrast, square-planar complexes often undergo associative substitution. libretexts.org The rate of substitution is influenced by factors such as the nature of the metal, the other ligands in the complex, and the incoming nucleophile. tandfonline.comsolubilityofthings.com For instance, in square-planar platinum(II) complexes, the trans effect of the ligands plays a crucial role. A comparative study of the substitution of iodide in [PtI₃(EPh₃)]⁻ (E = P, As, Sb) by pyridine (B92270) showed a trans effect series of Ph₃Sb > Ph₃P > Ph₃As, indicating that triphenylarsine (B46628) has a weaker trans-directing influence than the analogous phosphine and stibine. researchgate.net

Table 2: Kinetic Data for Ligand Substitution in Arsine-Containing Complexes

| Complex | Incoming Ligand | Solvent | Mechanism | Reference |

| [cis-Mo(CO)₄(piperidine)(AsPh₃)] | P(O-i-Pr)₃ | Chlorobenzene | Dissociative | tandfonline.comresearchgate.net |

| [cis-W(CO)₄(pyridine)(AsPh₃)] | P(O-i-Pr)₃ | Chlorobenzene | Dissociative | tandfonline.comresearchgate.net |

| [PtI₃(AsPh₃)]⁻ | Pyridine | Acetonitrile | Associative & Solvolytic | researchgate.net |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles. wikipedia.orgilpi.comlibretexts.org Oxidative addition involves the addition of a molecule to a metal complex with an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.org Reductive elimination is the opposite process, where two ligands on a metal center couple and are eliminated, leading to a decrease in the metal's coordination number and oxidation state. wikipedia.orglibretexts.org

Dimethylphenylarsine complexes are known to participate in these reactions. For example, the oxidative addition of iodomethane (B122720) (CH₃I) to rhodium(I) complexes containing dimethylphenylarsine has been studied. dntb.gov.ua The reaction proceeds with the cleavage of the C-I bond and the formation of new Rh-C and Rh-I bonds, resulting in a Rh(III) complex. For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis-position relative to each other on the metal center. ilpi.com The thermodynamics of these reactions are dependent on the relative strengths of the bonds being broken and formed. ilpi.com

Electrophilic and Nucleophilic Attack on Coordinated Arsine

A coordinated ligand can be activated towards attack by external reagents. libretexts.org Depending on the electronic properties of the metal center and the ligand itself, the coordinated dimethylphenylarsine can be susceptible to either electrophilic or nucleophilic attack.

Electrophilic Attack: When coordinated to an electron-rich metal center, the arsenic atom of the dimethylphenylarsine ligand can become more nucleophilic and thus susceptible to attack by electrophiles. An example of this is the alkylation of the arsenic atom in a tungsten arsinocarbyne complex with methyl triflate (MeOTf), which leads to the formation of an arsoniocarbyne. rsc.org Another instance is the reaction of platinum(II) bromide complexes of styryldimethylarsines with bromine. rsc.org In this case, electrophilic attack by bromine can occur at the vinyl double bond of the ligand. rsc.org

Catalytic Applications of Dimethylphenylarsine Complexes

Homogeneous Catalysis with Dimethylphenylarsine Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. Dimethylphenylarsine has been explored as a ligand in several homogeneous catalytic systems, where it coordinates to a metal center and participates in the catalytic cycle.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The ligand stabilizes the palladium catalyst and facilitates the key steps of the reaction. While phosphine (B1218219) ligands are most common, arsine ligands like dimethylphenylarsine can also be employed to form active catalysts. The choice of ligand can affect catalyst activity, stability, and substrate scope. The development of heterogeneous palladium-based catalysts that can be easily recovered and recycled is also an area of active research to make these processes greener. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. mendeley.com The ligand on the palladium catalyst influences the regioselectivity and efficiency of the reaction. Electron-donating ligands can increase the activity, selectivity, and stability of the catalysts. researchgate.net While N-heterocyclic carbenes and phosphines are widely used, the principles of ligand design suggest that dimethylphenylarsine could also serve as an effective ligand in this transformation.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is valued for its ability to be carried out under mild conditions. wikipedia.org The ligand is critical for the stability and activity of the palladium catalyst. Although triphenylarsine (B46628) has been noted in the context of Sonogashira reactions, specific performance data for dimethylphenylarsine complexes is not extensively detailed in the available literature. researchgate.net

Hydrogenation and Dehydrogenation Processes

Hydrogenation: Catalytic hydrogenation is a fundamental process for the saturation of unsaturated bonds, such as in alkenes and alkynes. Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known homogeneous hydrogenation catalysts. The mechanism involves the coordination of the alkene to the rhodium-hydride complex, followed by migratory insertion and reductive elimination. The nature of the ligand, such as dimethylphenylarsine, can influence the catalyst's activity and selectivity towards different types of unsaturated bonds.

Dehydrogenation: The reverse process, catalytic dehydrogenation, is used to introduce unsaturation into molecules, for example, converting alkanes to alkenes. This is a challenging transformation that often requires specialized catalysts. Iridium pincer complexes have shown significant promise for the catalytic dehydrogenation of alkanes. rsc.orgnih.govnih.govunc.edu These catalysts operate under relatively mild conditions and can exhibit high regioselectivity. The ligand framework is critical to the stability and reactivity of these iridium catalysts.

Polymerization and Oligomerization Reactions

Transition metal complexes are widely used to catalyze the polymerization and oligomerization of olefins. The ligand plays a critical role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure.

Polymerization: Cationic palladium(II) complexes bearing arsine ligands have been investigated as catalysts for the vinyl/addition polymerization of norbornene. nsf.gov For instance, the cationic complex trans-[Pd(C₆F₅)(AsMePh₂)(NCMe)]BF₄ has been shown to be an effective catalyst for norbornene polymerization. The activity of such catalysts is influenced by the nature of the ancillary ligands.

| Catalyst Precursor | Monomer | Result |

| trans-[Pd(C₆F₅)Cl(AsMePh₂)₂] | Norbornene | Almost inactive, produces only small amounts of oligomers. nsf.gov |

| trans-[Pd(C₆F₅)(AsMePh₂)(NCMe)]BF₄ | Norbornene | Acts as a very good catalyst for polymerization. nsf.gov |

Oligomerization: The selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins (LAOs) like 1-butene, 1-hexene, and 1-octene (B94956) is a process of major industrial importance. Nickel complexes bearing various chelating ligands are among the most effective catalysts for this transformation. nih.govrsc.orgnih.govunc.edumdpi.commdpi.comresearchgate.netrsc.org The ligand structure, including its steric and electronic properties, dictates the selectivity of the process, determining whether dimerization, trimerization, or higher oligomerization occurs. The electronic properties and steric bulk of ligands like dimethylphenylarsine can be tuned to influence the rate of chain growth versus chain termination, thereby controlling the product distribution.

C-H Activation and Functionalization Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. Palladium and iridium complexes are at the forefront of this field. mdpi.comnih.govmdpi.comnih.govnih.gov These reactions often rely on a directing group on the substrate to position the metal catalyst near a specific C-H bond. The ligand environment around the metal is crucial for facilitating the C-H bond cleavage and subsequent functionalization steps. The electronic properties of ligands like dimethylphenylarsine can modulate the reactivity of the metal center, making it more effective for C-H activation.

Oxidation and Reduction Catalysis

Oxidation Catalysis: Transition metal complexes catalyze a wide range of oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.govnih.gov Ruthenium complexes, for example, are known to be effective catalysts for alcohol oxidation. The ligands coordinated to the ruthenium center can influence the catalyst's efficiency and selectivity. Dimethylphenylarsine, with its specific electronic donor properties, can be incorporated into such complexes to tune their catalytic activity.

Reduction Catalysis: The selective reduction of functional groups is another important area of catalysis. For instance, the catalytic reduction of nitroarenes can yield either anilines or N-arylhydroxylamines depending on the catalyst and reaction conditions. Platinum complexes are known to catalyze the reductive N-carbonylation of nitroarenes to produce carbamates. mendeley.comresearchgate.netresearchgate.net The choice of ligand, in this case, can influence the chemoselectivity of the reduction process.

Heterogeneous Catalysis Involving Immobilized Dimethylphenylarsine Complexes

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive metal catalyst. To address this, homogeneous catalysts can be immobilized on solid supports, a process known as heterogenization. nih.govresearchgate.netmdpi.commdpi.comrsc.orgmdpi.com

Complexes containing dimethylphenylarsine ligands can be anchored to various supports, such as polymers, silica, or graphene. This immobilization can be achieved by modifying the ligand with a functional group that can covalently bind to the support. The resulting heterogeneous catalyst combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous one. nih.gov Such immobilized catalysts have been successfully applied in cross-coupling reactions like the Suzuki-Miyaura coupling, demonstrating good reusability over several cycles with only a slight decrease in activity. nih.govmdpi.com

Strategies for Immobilization of Arsine Catalysts on Solid Supports

The heterogenization of homogeneous catalysts, including those containing dimethylphenylarsine ligands, is a critical strategy for improving their industrial viability. Immobilization on solid supports simplifies catalyst-product separation, enhances catalyst stability, and allows for continuous flow processes. rsc.org Common strategies applicable to arsine complexes involve anchoring the metal complex onto a solid matrix.

Several methods can be employed for immobilization:

Covalent Attachment: This involves creating a covalent bond between the dimethylphenylarsine ligand, functionalized with a suitable linker, and the surface of the support material. Supports like silica, alumina, or polymers can be modified with reactive groups to facilitate this linkage.

Adsorption and Ion Exchange: The catalyst complex can be physically adsorbed onto the surface of a support. Materials with high surface areas, such as activated carbon or zeolites, are often used. Ion exchange is another method where an ionic catalyst complex is exchanged with counter-ions on a charged support.

Encapsulation: The catalyst can be entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a mesoporous silica. This method, often referred to as "ship-in-a-bottle" synthesis, physically confines the catalyst, preventing leaching while allowing reactants and products to diffuse.

Polymerization: A monomer containing the dimethylphenylarsine ligand can be copolymerized with other monomers to create a polymer-supported catalyst. This method allows for a high and uniform loading of the catalytic sites throughout the polymer matrix.

A versatile approach for creating new biphenyl-based arsine ligands involves a palladium-catalyzed arsination to introduce the functional arsine moiety, followed by a Suzuki-Miyaura cross-coupling for constructing the biaryl scaffold. researchgate.net This methodology could be adapted to include functional groups suitable for subsequent immobilization onto solid supports.

Performance and Recyclability in Supported Catalytic Systems

The performance of an immobilized catalyst is evaluated based on its activity, selectivity, and stability over multiple reaction cycles. For dimethylphenylarsine-based catalysts, recyclability is a key advantage of immobilization, as it addresses the economic and environmental concerns associated with the use of precious metals and arsenic-containing ligands.

The choice of immobilization strategy and support material significantly impacts the catalyst's performance. For instance, the rigidity and porosity of the support can influence the accessibility of the active sites to the reactants and affect the diffusion of products. Leaching of the metal or the ligand from the support is a common issue that can decrease the catalyst's long-term performance and contaminate the product. Covalent attachment and encapsulation are generally more effective at preventing leaching compared to simple adsorption.

The efficiency of catalysts derived from new biarylarsine ligands has been evaluated in palladium-catalyzed arsination with perfluoroalkyl iodides, showing outstanding activities and affording perfluoroalkyl arsines in very good yields. researchgate.net While this study was conducted under homogeneous conditions, it highlights the potential of these ligands in catalysis. Immobilizing such catalysts could translate this high activity into a recyclable and robust heterogeneous system.

Table 1: Comparison of Immobilization Strategies

| Strategy | Advantages | Disadvantages | Potential for Arsine Ligands |

|---|---|---|---|

| Covalent Attachment | Strong catalyst-support interaction, minimizes leaching. | Can be synthetically challenging; may alter catalyst electronics. | High, via functionalized ligands. |

| Adsorption | Simple preparation. | Prone to catalyst leaching. | Moderate, depends on surface interactions. |

| Encapsulation | Good prevention of leaching; site isolation. | Potential for diffusion limitations. | High, within porous materials like MOFs. |

| Polymerization | High and uniform catalyst loading. | Swelling of polymer support can affect activity. | High, through copolymerization of arsine-containing monomers. |

Mechanistic Elucidation of Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. researchgate.netresearchgate.net This involves identifying the active catalytic species, characterizing reaction intermediates, and determining the rate-limiting step of the catalytic cycle.

Identification of Active Catalytic Species and Intermediates

In many transition metal-catalyzed reactions, the initially added complex is a precatalyst that transforms under reaction conditions into the true active species. researchgate.net The structural evolution of catalytically active species is a common phenomenon. researchgate.net Mononuclear metal complexes can dissociate ligands to form polynuclear species or be reduced to generate metal clusters or nanoparticles. researchgate.net

For dimethylphenylarsine-metal complexes, the catalytic cycle likely involves key steps such as oxidative addition, migratory insertion, and reductive elimination. Spectroscopic techniques like NMR, IR, and X-ray absorption spectroscopy (XAS), coupled with mass spectrometry, are crucial for identifying and characterizing the various metal-arsine species present in the reaction mixture. It is important to consider the possibility of a "cocktail" of catalysts, where multiple species, including molecular complexes, clusters, and nanoparticles, might coexist and participate in the catalytic transformation. researchgate.net

Quantum chemical modeling can be a powerful tool for investigating organic and metal-containing intermediates that occur in electrocatalytic reactions. rsc.org

Computational Modeling of Reaction Mechanisms in Catalysis

Computational modeling techniques have become indispensable in catalytic science for understanding reaction mechanisms at the molecular level. rsc.orgresearchgate.net Density Functional Theory (DFT) is a widely used method to calculate the geometries and energies of reactants, transition states, and products along a proposed reaction pathway. researchgate.netmdpi.com

For catalytic cycles involving dimethylphenylarsine complexes, DFT calculations can provide valuable insights into:

The relative stability of different isomers of catalytic intermediates.

The energy barriers associated with each elementary step in the catalytic cycle, helping to identify the rate-determining step.

The electronic and steric effects of the dimethylphenylarsine ligand on the reactivity of the metal center.

The influence of the solvent on the reaction mechanism.

By modeling the entire catalytic cycle, researchers can build a comprehensive understanding of the reaction, rationalize experimental observations, and make predictions to guide the design of improved catalysts with higher activity and selectivity. rsc.org

Theoretical and Computational Chemistry of Dimethylphenylarsine and Its Complexes

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dimethylphenylarsine. These computational techniques, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular geometry, and the nature of chemical bonds within the molecule and its complexes.

Density Functional Theory (DFT) for Geometries, Bond Energies, and Molecular Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organometallic compounds like dimethylphenylarsine. DFT calculations are instrumental in determining the optimized geometries, bond energies, and various other molecular properties. cmu.edunih.govrsc.org

Bond Energies: A critical application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the strength of a chemical bond. nih.gov For dimethylphenylarsine, the BDEs of the As-Cphenyl and As-Cmethyl bonds are of particular interest as they provide insights into the molecule's thermal stability and reactivity. The calculation involves determining the energy of the intact molecule and the energies of the fragments formed upon bond cleavage. The difference in these energies, with appropriate thermal corrections, yields the BDE.

Molecular Properties: Beyond geometry and bond energies, DFT can be used to compute a wide range of molecular properties for dimethylphenylarsine, including:

Dipole Moment: Provides information about the polarity of the molecule.

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. youtube.com

Electron Density Distribution: Maps of electron density reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which is essential for understanding intermolecular interactions. youtube.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering insights into hybridization and charge distribution. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties for a Generic Arsine Compound (Illustrative)

| Property | Calculated Value |

| As-C Bond Length (Å) | 1.95 - 2.00 |

| C-As-C Bond Angle (°) | 95 - 100 |

| Dipole Moment (Debye) | 1.0 - 1.5 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |

Note: This table is illustrative and does not represent actual calculated values for dimethylphenylarsine due to the lack of specific literature data. The values are typical for similar organoarsine compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, intermediates and transition states can be identified, providing a detailed understanding of how a reaction proceeds. researchgate.netnih.govsmu.edursc.orgresearchgate.net

Potential Energy Surface Mapping for Synthetic Reactions

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. researchgate.net By exploring the PES, chemists can identify the most likely pathways for a chemical reaction to occur. For the synthesis of dimethylphenylarsine, computational methods can be used to map the PES for various synthetic routes. This involves calculating the energies of reactants, products, and all conceivable intermediates and transition states. The reaction pathway with the lowest energy barrier is generally the most favorable. This information can be invaluable for optimizing reaction conditions and improving yields.

Transition State Analysis in Catalytic and Ligand Reactivity

Dimethylphenylarsine can act as a ligand in various catalytic cycles. Understanding the role of the arsine ligand in these reactions is crucial for catalyst design. Transition state theory is a cornerstone of these investigations. Computational methods can be used to locate the transition state for elementary steps in a catalytic cycle, such as oxidative addition, reductive elimination, or migratory insertion. nih.govsmu.edu

The geometry and energy of the transition state provide critical information about the reaction barrier. By analyzing the vibrational frequencies of the transition state, it is possible to confirm that it is a true saddle point on the PES (characterized by one imaginary frequency corresponding to the reaction coordinate). Furthermore, techniques like the analysis of the reaction path can reveal the detailed electronic and geometric changes that occur as the system moves from reactants through the transition state to products. nih.govsmu.edu This level of detail allows for a deep understanding of the factors that control the catalytic activity and selectivity.

Computational Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, providing a powerful synergy with experimental techniques. For dimethylphenylarsine, theoretical predictions of its NMR, IR, and UV-Vis spectra can aid in its characterization and in the analysis of its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations have become a standard tool for predicting the NMR chemical shifts (¹H, ¹³C) of organic and organometallic compounds. nih.govnih.govresearchgate.net The calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. By referencing these shielding values to a standard compound (e.g., tetramethylsilane), the chemical shifts can be predicted. This can be particularly useful for assigning complex spectra or for distinguishing between different possible isomers. For organoarsenic compounds, while relativistic effects can be a consideration, non-relativistic DFT methods have been shown to successfully model their NMR spectra. nih.govresearchgate.net

Vibrational (Infrared and Raman) Spectroscopy: The vibrational frequencies of a molecule correspond to the various ways in which its atoms can move relative to one another. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to the atomic positions. researchdata.edu.au The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. Comparing the theoretical spectrum with the experimental one can help in the assignment of the observed vibrational bands to specific molecular motions. For organoarsenic compounds, DFT calculations have been used to predict their normal mode vibrational frequencies and assignments. researchdata.edu.au

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. This information is valuable for understanding the electronic structure of dimethylphenylarsine and its complexes and for interpreting their observed colors and photophysical properties.

Table 2: Computationally Predicted Spectroscopic Data for a Generic Arsine Compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (As-Cphenyl) | 130-140 ppm |

| ¹H NMR | Chemical Shift (As-CH₃) | 1.0-1.5 ppm |

| IR Spectroscopy | As-C Stretch | 550-650 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 250-300 nm |

Note: This table is illustrative and does not represent actual calculated values for dimethylphenylarsine due to the lack of specific literature data. The values are based on typical ranges for similar organoarsenic compounds.

Applications of Dimethylphenylarsine in Advanced Materials Science

Precursors for Semiconductor and Optoelectronic Materials

Dimethylphenylarsine serves as a critical precursor in the fabrication of semiconductor and optoelectronic materials, which are the foundation of modern electronic and photonic devices. the-innovation.org Its volatility and decomposition characteristics are well-suited for various deposition techniques used in the semiconductor industry. wikipedia.orglinde-amt.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing high-quality thin films with precise control over thickness and composition. wikipedia.orgpolito.itspark-nano.com Dimethylphenylarsine is utilized as a precursor in these processes to introduce arsenic into the growing film. In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. silcotek.com ALD is a more refined version of CVD that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional conformity and thickness control. asm.comatomiclimits.com

The choice of precursor is critical in both CVD and ALD. sk-materials.comentegris.com Precursors must be sufficiently volatile to be transported into the reaction chamber and must decompose cleanly at a suitable temperature to avoid the incorporation of impurities into the film. Dimethylphenylarsine's properties make it a viable candidate for these applications. The growth of materials like gallium arsenide (GaAs), a key III-V semiconductor, can be achieved using a gallium precursor along with an arsenic source like dimethylphenylarsine. The precise control offered by ALD, in particular, is crucial for fabricating the complex, layered structures found in advanced electronic and optoelectronic devices. spark-nano.comiemn.fr

Molecular Beam Epitaxy (MBE) Precursors for III-V Semiconductors

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum deposition technique that allows for the growth of single-crystal thin films with atomic-level precision. wikipedia.orgpurdue.edu It is a cornerstone for the fabrication of high-performance III-V semiconductor devices. ethz.chhzdr.de In MBE, beams of atoms or molecules are generated from effusion cells and impinge upon a heated substrate in a highly controlled environment, leading to epitaxial growth. wikipedia.org

Dimethylphenylarsine can be employed as a gas-source MBE precursor for the introduction of arsenic. This method, often referred to as gas-source MBE (GSMBE) or metal-organic MBE (MOMBE), combines the ultra-high vacuum environment of traditional MBE with the use of gaseous precursors, such as metal-organics and hydrides or, in this case, organoarsenic compounds. wikipedia.org The use of dimethylphenylarsine as an arsenic precursor in MBE offers an alternative to solid arsenic sources, potentially providing advantages in terms of safety and control over the arsenic flux. The ability to precisely control the composition and doping profiles of III-V semiconductor heterostructures is critical for developing novel electronic and quantum devices. purdue.eduethz.ch

Integration into Polymeric and Supramolecular Architectures

Beyond its role as a precursor, dimethylphenylarsine can be directly incorporated into the molecular structure of polymers and supramolecular assemblies, leading to materials with unique properties and functionalities.

Design and Synthesis of Organoarsenic-Containing Polymers

The incorporation of arsenic atoms into polymer backbones or side chains can impart novel electronic, optical, or catalytic properties to the resulting materials. While the field of organoarsenic polymers is not as extensively explored as other organometallic polymers, research has demonstrated the feasibility of synthesizing polymers containing arsenic. The synthesis of such polymers could involve the polymerization of monomers containing the dimethylphenylarsine moiety. These polymers could find applications in areas such as specialized coatings, membranes, or as ligands for catalysis.

Self-Assembly of Dimethylphenylarsine-Based Supramolecular Structures

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. rsc.orgnih.govnih.gov The phenyl group in dimethylphenylarsine can participate in π-π stacking interactions, while the arsenic atom can act as a coordination site for metal ions or participate in other weak interactions. This allows for the design of dimethylphenylarsine-containing building blocks that can self-assemble into complex architectures such as sheets, fibers, or cages. rsc.org These supramolecular structures could have applications in areas like sensing, catalysis, and drug delivery, where the dynamic and responsive nature of non-covalent bonds is advantageous. nih.govnih.gov The ability to control the self-assembly process through external stimuli offers a pathway to creating "smart" materials. rsc.org

Role in Nanomaterial Synthesis and Functionalization

Dimethylphenylarsine also plays a role in the bottom-up synthesis and surface modification of nanomaterials. nanoscience.comresearchgate.net Nanomaterials exhibit size-dependent properties that make them attractive for a wide range of applications in medicine, electronics, and catalysis. researchgate.netaurorascientific.comhkust.edu.hk

In the synthesis of certain nanoparticles, organoarsenic compounds can act as capping agents or precursors. For instance, in the synthesis of metal arsenide nanoparticles, dimethylphenylarsine could serve as the arsenic source.

Furthermore, dimethylphenylarsine can be used for the functionalization of existing nanoparticles. mdpi.comnih.govfrontiersin.org The arsenic atom can provide a reactive site for attaching other molecules, or the entire dimethylphenylarsine molecule can be used to modify the surface properties of a nanoparticle. For example, attaching dimethylphenylarsine to the surface of a gold or magnetic nanoparticle could alter its solubility, biocompatibility, or catalytic activity. nih.gov This surface modification is a key strategy for tailoring the properties of nanomaterials for specific applications. mdpi.comfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

| Dimethylphenylarsine |

| Gallium Arsenide |

| Methylphenylarsinic acid |

| Dimethylphenylarsine oxide |

| Methyldiphenylarsine oxide |

| Phenylarsonic acid |

| Diphenylarsinic acid |

Interactive Data Table: Applications of Dimethylphenylarsine

| Application Area | Specific Use | Relevant Techniques | Key Advantage |

|---|---|---|---|

| Semiconductor & Optoelectronics | Arsenic Precursor | CVD, ALD, MBE | Enables growth of III-V materials like GaAs |

| Polymer Science | Monomer/Functional Group | Polymerization | Imparts unique electronic/optical properties |

| Supramolecular Chemistry | Building Block | Self-Assembly | Forms complex, functional architectures |

| Nanotechnology | Synthesis & Functionalization | Nanoparticle Synthesis | Tailors nanoparticle properties |

Advanced Analytical and Spectroscopic Characterization Methodologies for Dimethylphenylarsine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷⁵As, Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of dimethylphenylarsine and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen environments in dimethylphenylarsine. The spectrum is expected to show distinct signals for the methyl (As-CH₃) and the phenyl (C₆H₅) protons. The methyl protons typically appear as a singlet in the aliphatic region, while the phenyl protons produce a more complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals provides a quantitative ratio of the protons in these distinct groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. uobasrah.edu.iqresearchgate.net A proton-decoupled ¹³C NMR spectrum of dimethylphenylarsine would show separate signals for the methyl carbons and the distinct carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts are sensitive to the electronic environment, providing insight into the bonding with the arsenic atom. uobasrah.edu.iq

⁷⁵As NMR: Direct observation of the arsenic nucleus via ⁷⁵As NMR offers valuable, albeit technically challenging, information. Arsenic-75 is the only naturally occurring isotope and is 100% abundant. huji.ac.il It is a quadrupolar nucleus (spin I = 3/2), which often results in broad resonance signals. huji.ac.il The chemical shift of the ⁷⁵As nucleus is highly sensitive to its coordination environment, oxidation state, and the nature of the substituents. For instance, the chemical shift can distinguish between As(III) and As(V) species and is affected by the electronegativity of the bonded groups. huji.ac.ilmdpi.com In symmetric environments, sharper signals may be observed, whereas asymmetric coordination spheres lead to significant line broadening. huji.ac.il

Heteronuclear NMR: In metal complexes of dimethylphenylarsine, heteronuclear NMR techniques are invaluable. For example, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), heteronuclear correlation experiments can establish direct bonding and through-space interactions between the metal center and the arsenic ligand.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | As-CH₃ | 1.0 - 1.5 | Singlet (s) | Typical range for methyl groups attached to a heteroatom. |

| ¹H | Phenyl (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | Aromatic region, pattern depends on coupling between protons. |

| ¹³C | As-CH₃ | 10 - 20 | - | Aliphatic carbon region. |

| ¹³C | Phenyl (ipso) | 135 - 145 | - | Carbon directly attached to Arsenic, often shows lower intensity. |

| ¹³C | Phenyl (ortho, meta, para) | 125 - 135 | - | Aromatic carbon region. |

To resolve complex structures and study materials in the solid phase, more advanced NMR methods are employed.

Multi-Dimensional NMR: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within dimethylphenylarsine ligands and their complexes. wikipedia.orgnih.gov A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons, helping to assign the complex multiplets of the phenyl ring. wikipedia.org An HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei, providing unambiguous assignment of the ¹H and ¹³C resonances. nih.gov

Solid-State NMR (ssNMR): This technique provides structural information on dimethylphenylarsine and its complexes in the solid state, where diffraction methods may not be feasible (e.g., for amorphous or poorly crystalline materials). wikipedia.orgberkeley.edu In solids, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, provide rich structural information. berkeley.eduaalto.fi Magic-Angle Spinning (MAS) is a common ssNMR technique used to average these anisotropic interactions, resulting in sharper lines and higher resolution spectra. wikipedia.org Cross-polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. aalto.fi ssNMR can distinguish between different polymorphs (crystal packing arrangements) and characterize the local environment of the arsenic atom within a solid matrix. aalto.finih.gov

Many organometallic complexes are not static but undergo dynamic processes, known as fluxionality, where ligands or parts of a molecule interchange positions. wikipedia.org Variable-Temperature (VT) NMR is the primary tool for studying these dynamic behaviors in complexes of dimethylphenylarsine. ilpi.comnih.gov

By recording NMR spectra at different temperatures, one can observe changes in the appearance of signals. wikipedia.org At low temperatures, in the "slow-exchange limit," the dynamic process is slow on the NMR timescale, and distinct signals are observed for the non-equivalent nuclei. ilpi.com As the temperature is raised, the rate of exchange increases, causing the signals to broaden. At the coalescence temperature, the individual signals merge into a single broad peak. libretexts.org At higher temperatures, in the "fast-exchange limit," the exchange is so rapid that a single, time-averaged, sharp signal is observed. ilpi.com

Analysis of the line shapes at different temperatures allows for the calculation of the kinetic and thermodynamic parameters of the dynamic process, such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡). ilpi.comlibretexts.org Two-dimensional exchange spectroscopy (EXSY) can also be used to identify which nuclei are exchanging with one another, providing mechanistic insights into processes like ligand dissociation/re-association or intramolecular rearrangements. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. carleton.edumdpi.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.eduyoutube.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. youtube.com The positions and intensities of these spots are used to calculate the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined with high precision. carleton.edu

For metal complexes of dimethylphenylarsine, SCXRD provides unambiguous information on:

The coordination geometry around the metal center.

The precise bond lengths and angles of the M-As bond and within the ligand itself.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing. ias.ac.in

The absolute configuration of chiral molecules.

This level of detail is crucial for understanding structure-property relationships in organometallic and coordination chemistry. researchgate.netchemrxiv.org

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.1° |

| Bond Length (M-As) | The distance between the metal and arsenic atoms. | 2.45 Å |

| Bond Angle (C-As-C) | The angle between the two methyl carbons and the arsenic atom. | 98.5° |

| Torsion Angle | The dihedral angle describing the orientation of the phenyl group. | 45.3° |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. carleton.edu The diffracted X-rays form a pattern of concentric cones, which are detected as a series of peaks at different diffraction angles (2θ). spbu.ru

The resulting diffractogram is a fingerprint of the crystalline material. ncl.ac.uk PXRD is primarily used for:

Phase Identification: By comparing the experimental powder pattern to databases of known materials (like the ICDD), the crystalline phases present in a bulk sample can be identified. spbu.runcl.ac.uk

Purity Assessment: PXRD can quickly determine the purity of a bulk sample of a dimethylphenylarsine complex by detecting the presence of crystalline impurities. carleton.edu

Polymorph Screening: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties. ncl.ac.uk

Unit Cell Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the dimensions of the crystal lattice. spbu.ru

While PXRD does not provide the detailed atomic coordinates that SCXRD does, it is an essential tool for characterizing the bulk properties of a synthesized material, ensuring that the sample is a pure, single phase. carleton.edunih.gov

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of dimethylphenylarsine have been studied in detail. Assignments for the fundamental vibrational modes can be made based on the expected frequencies for As-C stretching, C-H stretching and bending, and phenyl ring modes. For example, the As-C stretching vibrations are expected in the far-infrared region. The infrared spectra and Raman displacements for dimethylphenylarsine have been measured, and assignments have been proposed for all observed frequencies. researchgate.net

In coordination complexes, the vibrational frequencies of the dimethylphenylarsine ligand can shift upon binding to a metal center. These shifts provide information about the strength of the metal-ligand bond and changes in the ligand's electronic structure. Furthermore, new vibrational modes, such as the M-As stretch, will appear in the low-frequency region of the spectrum, providing direct evidence of coordination.

| Frequency (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| ~3050 | C-H stretch (phenyl) | IR, Raman |

| ~2980, 2910 | C-H stretch (methyl) | IR, Raman |

| ~1575 | C-C stretch (phenyl ring) | IR, Raman |

| ~1430 | C-H deformation (methyl) | IR, Raman |

| ~1065 | Phenyl ring mode | IR, Raman |

| ~880, 860 | CH₃ rock | IR, Raman |

| ~575 | As-C stretch (methyl) | IR, Raman |

| ~460 | As-C stretch (phenyl) | IR, Raman |

| ~240 | C-As-C deformation | Raman |

Electronic Spectroscopy (UV-Vis, CD, X-ray Absorption Spectroscopy - XAS)

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information on the energies of molecular orbitals and the electronic structure of both the metal center and the ligands.

The electronic absorption spectra of dimethylphenylarsine complexes, measured by UV-Visible (UV-Vis) spectroscopy, are often characterized by intense charge-transfer (CT) bands. csbsju.edulibretexts.org These transitions involve the promotion of an electron from a molecular orbital primarily localized on one component of the complex (metal or ligand) to an orbital centered on the other.

Ligand-to-Metal Charge Transfer (LMCT): Dimethylphenylarsine acts as a σ-donor ligand through its arsenic lone pair. In complexes with an electron-deficient metal center (i.e., a metal in a high oxidation state), an LMCT transition can occur. researchgate.net This involves the excitation of an electron from the arsenic lone pair orbital to an empty or partially filled d-orbital on the metal. These transitions are typically high in energy and may appear in the UV or near-UV region of the spectrum. The energy of the LMCT band is sensitive to the oxidizing power of the metal and the reducing power of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): These transitions are more common in complexes with electron-rich metal centers (metals in low oxidation states) and ligands possessing low-lying π-acceptor orbitals. researchgate.net While the phenyl group of dimethylphenylarsine has π* orbitals, the ligand is not a strong π-acceptor. Therefore, intense, low-energy MLCT bands are less characteristic for simple dimethylphenylarsine complexes compared to complexes with ligands like bipyridine or carbon monoxide. However, if present, they would involve the excitation of a d-electron from the metal to a π* orbital of the phenyl ring.

The high intensity (large molar extinction coefficients, ε > 1000 L mol⁻¹ cm⁻¹) of these charge-transfer bands distinguishes them from the much weaker d-d transitions (for transition metal complexes), which are often obscured. libretexts.org

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the electronic and local geometric structure of the absorbing atom. By tuning the X-ray energy to the absorption edge of the metal or the arsenic atom, one can probe its environment without interference from other elements. mdpi.com The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which includes the absorption edge itself, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netsemanticscholar.org The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases. For example, the As K-edge energy in a series of compounds will increase with the formal oxidation state of arsenic. This allows for the direct determination of the oxidation state of both the central metal and the arsenic atom in a dimethylphenylarsine complex. Furthermore, the shape and features of the pre-edge region can be diagnostic of the coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net

EXAFS: The EXAFS region consists of oscillations past the absorption edge. Analysis of these oscillations provides quantitative information about the local coordination environment, including the identity of neighboring atoms, their distance from the absorbing atom (bond length), and their number (coordination number). researchgate.net For a metal-dimethylphenylarsine complex, analyzing the EXAFS at the metal's absorption edge can precisely determine the M-As bond distance. Similarly, analysis at the As K-edge can determine the As-M and As-C bond lengths. This data is crucial for building a detailed picture of the complex's geometry, especially in non-crystalline samples where diffraction methods are not applicable.

The following table presents typical data obtained from EXAFS analysis of arsenic-containing compounds, demonstrating the type of structural information that can be extracted.

| Absorbing Atom | Scatterer Atom | Bond Distance (Å) | Coordination Number | System Example |

| As | O | 1.68 - 1.75 | 3-4 | Arsenates/Arsenites |

| As | S | 2.20 - 2.30 | 2-3 | Thioarsenates |

| As | Fe | 2.90 - 3.40 | 1-2 | Arsenate adsorbed on iron oxides |

Data adapted from studies on environmental arsenic species and is illustrative of the technique's capability. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of dimethylphenylarsine and its complexes. It provides direct evidence for the formation of the desired product and can reveal information about its stability and fragmentation pathways. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the unambiguous determination of a compound's elemental formula. youtube.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate ions of the intact complex with minimal fragmentation. uvic.ca

For a complex such as [M(AsPhMe₂)ₓLᵧ]ⁿ⁺, HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with enough precision to distinguish it from other species with the same nominal mass but different elemental compositions.

A key feature of HRMS in studying metal complexes is the analysis of the isotopic pattern. Most elements, including many transition metals and arsenic itself (¹⁰⁰% ⁷⁵As), have a unique distribution of natural isotopes. The experimentally observed isotopic pattern of the molecular ion in the mass spectrum can be compared to a theoretically simulated pattern for a proposed formula. A close match between the experimental and theoretical isotopic distributions provides definitive confirmation of the complex's elemental composition, including the number of metal atoms and dimethylphenylarsine ligands present. youtube.com This is particularly powerful for characterizing novel compounds or identifying species in a complex reaction mixture.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structure of molecules by fragmenting ions and analyzing the resulting fragments. nih.gov In the context of dimethylphenylarsine and its complexes, MS/MS provides crucial insights into their gas-phase ion chemistry, allowing for the determination of fragmentation pathways which are essential for structural confirmation and identification. nih.govwiley.com The process involves the ionization of the analyte, selection of a specific precursor ion (e.g., the molecular ion), induction of fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. chemrxiv.org

The fragmentation of organoarsenic compounds like dimethylphenylarsine is influenced by the structure of the molecule, including the nature of the organic groups attached to the arsenic atom. wiley.com Common fragmentation pathways observed in the mass spectra of organoarsenic compounds involve the cleavage of the arsenic-carbon bonds. For dimethylphenylarsine, this would likely lead to the sequential loss of methyl (CH₃) and phenyl (C₆H₅) groups.

Under collision-induced dissociation, the protonated molecular ion of dimethylphenylarsine, [As(CH₃)₂C₆H₅+H]⁺, would be expected to undergo fragmentation through several key pathways. A primary fragmentation step would be the loss of a neutral methane (CH₄) molecule or a benzene (B151609) (C₆H₆) molecule. Another possibility is the homolytic cleavage leading to the loss of a methyl or phenyl radical. The study of these fragmentation patterns allows for the reconstruction of the molecule's structure and can help in identifying unknown related compounds in complex mixtures. nih.gov

The fragmentation pathways can be summarized in the following table, illustrating the expected product ions from the precursor ion of protonated dimethylphenylarsine.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| [As(CH₃)₂C₆H₅+H]⁺ | CH₄ | [As(CH₃)C₆H₅]⁺ | Methylphenylarsenium ion |

| [As(CH₃)₂C₆H₅+H]⁺ | C₆H₆ | [As(CH₃)₂]⁺ | Dimethylarsenium ion |

| [As(CH₃)₂C₆H₅+H]⁺ | CH₃• | [As(CH₃)C₆H₅+H]⁺• | Protonated methylphenylarsine radical cation |

| [As(CH₃)₂C₆H₅+H]⁺ | C₆H₅• | [As(CH₃)₂+H]⁺• | Protonated dimethylarsine radical cation |

Further stages of mass spectrometry (MSⁿ) can be employed to fragment the primary product ions, providing even more detailed structural information. researchgate.net By systematically analyzing the fragmentation tree, a comprehensive picture of the molecule's connectivity can be established. Density Functional Theory (DFT) calculations can also be used in conjunction with experimental data to confirm the proposed fragmentation pathways and the structures of the resulting fragment ions. wiley.com

Electrochemistry of Dimethylphenylarsine Complexes

The electrochemical properties of dimethylphenylarsine complexes are critical for understanding their reactivity, particularly in the context of catalysis and materials science. Electrochemical techniques provide valuable information about the redox potentials and electron transfer mechanisms of these compounds.

Redox Potentials and Electron Transfer Mechanisms

The redox potentials of dimethylphenylarsine complexes, which quantify their tendency to accept or donate electrons, are fundamental to their electrochemical behavior. These potentials are influenced by the nature of the metal center, the coordination environment provided by the dimethylphenylarsine ligand, and other coordinated ligands. The electron-donating properties of the dimethylphenylarsine ligand can be tuned by modifying the substituents on the phenyl ring, which in turn affects the redox potential of the metal complex.

Electron transfer mechanisms in these complexes can be classified as either inner-sphere or outer-sphere. libretexts.org In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the metal complexes. In contrast, an inner-sphere mechanism involves a bridging ligand that connects the two metal centers involved in the electron transfer process. libretexts.org The specific mechanism is dependent on the lability of the ligands and the ability of the ligands to mediate electron transfer.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and understand the redox potentials of metal complexes. scispace.comsemanticscholar.org By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it is possible to correlate these values with the oxidation and reduction potentials, respectively. scispace.com For a series of related dimethylphenylarsine complexes, linear relationships between the HOMO/LUMO energies and the experimentally determined redox potentials can be established. scispace.com

Below is a table illustrating a hypothetical correlation between DFT-calculated orbital energies and experimental redox potentials for a series of transition metal complexes with dimethylphenylarsine (L).

| Complex | E(HOMO) (eV) | E(LUMO) (eV) | Experimental Epa (V vs. SCE) | Experimental Epc (V vs. SCE) |

|---|---|---|---|---|

| [M(L)₄]²⁺ | -5.8 | -2.1 | 0.65 | -1.20 |

| [M'(L)₄]²⁺ | -6.1 | -1.9 | 0.80 | -1.05 |

| [M''(L)₄]²⁺ | -5.5 | -2.3 | 0.50 | -1.35 |

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of dimethylphenylarsine complexes. unt.edu A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information. researchgate.net

From the cyclic voltammogram, several key parameters can be determined: